ROR-C receptor
Description
Properties
CAS No. |
156654-48-7 |
|---|---|
Molecular Formula |
C10H5NO |
Synonyms |
ROR-C receptor |
Origin of Product |
United States |
Scientific Research Applications
Role in Cancer Immunotherapy
Recent studies have highlighted the potential of RORC as a target for cancer immunotherapy. A comprehensive pancancer analysis demonstrated that RORC expression is differentially regulated across various tumor types. It was found that RORC expression correlates with immune cell infiltration and the presence of immunomodulators, suggesting its involvement in shaping the tumor immune microenvironment.
Key Findings:
- Differential Expression: RORC was identified as differentially expressed in 20 out of 33 cancer types, with significant variations observed in kidney renal clear cell carcinoma, brain lower grade glioma, and mesothelioma .
- Prognostic Value: The expression levels of RORC were associated with clinical outcomes, indicating its potential as a prognostic biomarker in cancers such as kidney renal clear cell carcinoma .
- Immune Correlations: RORC expression showed strong correlations with various immune cell types, including Tregs and mast cells, which are crucial for understanding its role in tumor immunity .
Autoimmune Diseases
RORC has been implicated in the pathogenesis of autoimmune diseases through its regulation of Th17 cells, which are known to drive inflammatory responses. Inhibition of RORC has emerged as a therapeutic strategy for conditions like psoriasis and multiple sclerosis.
Clinical Applications:
- RORC Inhibitors: Clinical trials involving RORC inhibitors such as VTP-43742 and GSK2981278 are currently underway to assess their efficacy in treating autoimmune conditions like psoriasis .
- Mechanistic Insights: Research indicates that targeting RORC can effectively suppress Th17 differentiation and the associated inflammatory pathways, providing a potential avenue for therapeutic intervention .
Metabolic Disorders
Beyond its roles in immunity and cancer, RORC is also linked to metabolic regulation. Studies suggest that RORC may influence lipid metabolism and glucose homeostasis.
Potential Therapeutic Implications:
- Metabolic Syndrome: The development of inverse agonists targeting RORC may offer new treatments for metabolic syndrome by modulating lipid metabolism and glucose levels .
- Drug Development: The exploration of RORC's role in metabolic pathways could lead to novel pharmacological agents aimed at treating obesity-related disorders .
Summary Table of Applications
| Application Area | Key Findings | Current Research/Trials |
|---|---|---|
| Cancer Immunotherapy | Differential expression in multiple cancers; prognostic value | Ongoing studies on correlation with immune responses |
| Autoimmune Diseases | Regulation of Th17 cells; inhibition reduces inflammation | Trials for RORC inhibitors in psoriasis |
| Metabolic Disorders | Influence on lipid metabolism; potential treatment for metabolic syndrome | Investigating inverse agonists for metabolic regulation |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Receptors
ROR-C shares homology with other nuclear receptors and opioid receptors but exhibits distinct functional and pharmacological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of ROR-C with Related Receptors
Key Observations :
- DNA Binding: Unlike RAR and RORβ, ROR-C binds DNA as a monomer, similar to RORα .
- Ligand Specificity: ROR-C’s proposed ligand (melatonin) differs from RORα’s cholesterol-derived ligands and RAR’s retinoic acid .
- Immune Function : ROR-C is unique among ROR subfamily members in its role in Th17 cell differentiation and IL-17A production .
Clinical and Prognostic Utility: Comparison with Other Biomarkers
The ROR-C score, derived from the PAM50 gene signature, is a validated prognostic tool in breast cancer. Below is a comparison with similar biomarkers:
Table 2: Prognostic Performance of ROR-C vs. Other Scores in Breast Cancer
*C-index: Concordance index (higher = better predictive accuracy).
Key Findings :
- ROR-C outperforms clinical models (e.g., tumor size alone) in stratifying patients into low, intermediate, and high-risk groups (p < 0.0001) .
- Unlike MammaPrint, ROR-C effectively identifies high-risk Luminal A tumors .
- The ROR-C score integrates molecular and clinical data, enhancing prognostic precision compared to gene-only signatures like Prosigna .
Mechanistic Comparison in Immune Regulation
ROR-C’s role in Th17 cell differentiation contrasts with other transcription factors:
Table 3: Immune-Related Transcription Factors vs. ROR-C
Preparation Methods
Synthesis of Sulfonamide-Based Inverse Agonists
Compound 39 is synthesized via a multi-step protocol starting with the alkylation of 4-(4-acetylpiperazin-1-yl)benzylamine with isobutyl bromide, followed by sulfonylation using phenylmethanesulfonyl chloride. The final product is purified via column chromatography, yielding a compound with an EC50 of 120 nM in a GAL4-DBD NR-LBD luciferase reporter assay. Similarly, Compound 40 is prepared by coupling 3,4-dimethoxyaniline with 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride, achieving an IC50 of 50 nM in the same assay.
Thiazole and Indole Derivatives
JTE-151, a thiazole-derived RORγ antagonist, is synthesized through a palladium-catalyzed cross-coupling reaction between 2-bromothiazole and a substituted benzamide. This compound exhibits an EC50 <3 μM in a fluorescence polarization displacement assay, highlighting its utility in blocking ROR-C transcriptional activity.
Table 1: Key Small-Molecule ROR-C Modulators and Their Synthetic Parameters
Radiochemical Synthesis for ROR-C Ligand Imaging
Radiolabeled ROR-C ligands enable positron emission tomography (PET) imaging to study receptor distribution in vivo. The synthesis of 11C-LY2459989 , a k-opioid receptor antagonist, provides a template for ROR-C ligand radiolabeling.
Radiosynthesis Protocol
11C-LY2459989 is produced via a two-step, one-pot reaction:
Quality Control Parameters
-
Radiochemical Purity : >98% (HPLC).
-
Specific Activity : 22.6 GBq/μmol (end of synthesis).
Biological Preparation and Validation of ROR-C Inhibitors
In Vitro Reporter Assays
ROR-C transcriptional activity is assessed using GAL4-DBD NR-LBD luciferase reporter systems. Compounds 1 and 2 (GlaxoSmithKline derivatives) inhibit ROR-C-dependent transactivation with IC50 values of 22–32 nM. These assays involve co-transfecting cells with ROR-C LBD fused to GAL4-DBD and a luciferase reporter construct, followed by luminescence measurement after compound treatment.
Th17 Cell Differentiation Assays
Human naïve CD4+ T cells are polarized under Th17-skewing conditions (IL-1β, IL-6, IL-23, TGF-β) for 4 days. Compound 1 reduces IL-17A production by 90% at 10 nM, confirming ROR-C inhibition. Cell viability is monitored via ATP-based assays to exclude cytotoxicity.
Table 2: Efficacy of ROR-C Inhibitors in Cellular Assays
| Compound | Assay Type | Target | IC50/EC50 | Citation |
|---|---|---|---|---|
| 1 | GAL4 reporter | ROR-C LBD | 22 nM | |
| 1 | Th17 differentiation | IL-17A secretion | 10 nM | |
| 2 | RIP140 cofactor binding | ROR-C LBD | 0.3 nM |
Computational Approaches for ROR-C Ligand Design
Structure-Based Pharmacophore Modeling
The X-ray structure of ROR-C LBD (PDB: 6QZH) informs pharmacophore models emphasizing hydrophobic interactions and hydrogen bonds with residues Tyr377 and Arg367. Virtual screening of 1 million compounds using Schrödinger’s Glide XP identifies navarixin as a hit, which is later optimized for ROR-C affinity.
Molecular Dynamics Simulations
Simulations of ROR-C LBD bound to inverse agonists reveal conformational changes in helix 12 (H12), which displaces coactivators. Compounds stabilizing H12 in an antagonistic conformation show >10-fold selectivity over RORα and RORβ.
Genetic Modulation of ROR-C Expression
siRNA Silencing in Pancreatic β-Cells
Transfection of INS-1 (832/13) cells with RORC-targeting siRNA reduces insulin mRNA expression by 60% and secretion by 45%, implicating ROR-C in β-cell function. Silencing is achieved using Lipofectamine 3000 and validated via qPCR.
CRISPR/Cas9 Knockout Models
Rorc−/− mice exhibit thymic atrophy and impaired Th17 differentiation, confirming ROR-C’s role in immunity. Thymic stromal cells from these mice lack IL-17A production, validating genetic preparation methods.
Analytical Techniques for ROR-C Characterization
Q & A
Q. What is the ROR-C receptor, and how is it classified within the nuclear hormone receptor superfamily?
The RAR-Related Orphan Receptor C (ROR-C), encoded by the NR1F3 gene, is a nuclear orphan receptor belonging to the steroid hormone receptor superfamily. It shares structural homology with opioid receptors (μ, δ, κ) but exhibits distinct pharmacological properties, as it is not activated by classical opioid ligands like naloxone . Methodologically, its classification relies on sequence alignment, gene structure analysis, and functional assays (e.g., cAMP inhibition studies in transfected cells) . Key identifiers include molecular weight (~63 kDa) and epitope specificity (e.g., antibodies targeting the N-terminal aa1-50 region) .
Q. What experimental techniques are recommended for detecting ROR-C in cellular or tissue samples?
- Antibody-based methods : Use monoclonal antibodies (e.g., clone RORC-2942, IgG2a kappa) validated for ELISA, Western blot, or immunohistochemistry. Specificity should be confirmed via positive controls (e.g., human lymphocytes) and tissue types (e.g., liver, skeletal muscle) .
- Gene expression analysis : Quantify RORC mRNA using RNA-seq or qPCR, particularly in studies linking ROR-C to transcriptional pathways like steroid hormone signaling .
Q. How is ROR-C integrated into prognostic models for diseases like breast cancer?
ROR-C is incorporated into risk-of-recurrence (ROR) scores, such as ROR-C, which combine molecular subtypes (e.g., basal, HER2+) with clinical variables (e.g., tumor size). For example, in breast cancer, ROR-C = 0.05 * basal + 0.11 * HER2 + tumor size coefficient. Validation requires Cox proportional hazards models and survival curve analysis (Kaplan-Meier plots) with significance thresholds (e.g., p < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions in ROR-C-associated survival data?
Contradictions often arise from cohort heterogeneity or statistical power limitations. For instance, a study showed ROR-C high-risk groups had reduced survival (p = 0.15), which was suggestive but not definitive . To address this:
- Increase sample size : Use power calculations to determine adequate cohort sizes .
- Multivariate adjustment : Include covariates like age, tumor grade, and treatment history in Cox models .
- Meta-analysis : Pool data from independent cohorts (e.g., van de Vijver dataset) to strengthen evidence .
Q. What are the challenges in distinguishing ROR-C’s functional roles from related receptors (e.g., ROR-γ)?
- Pharmacological specificity : ROR-C lacks affinity for opioid ligands, unlike μ/δ/κ receptors. Confirm receptor identity using competitive binding assays with selective agonists/antagonists .
- Genetic knockdown : CRISPR/Cas9 or siRNA targeting RORC vs. RORG can isolate pathway-specific effects .
- Structural studies : Compare cryo-EM structures of ROR-C and ROR-γ ligand-binding domains to identify functional divergence .
Q. How should researchers design studies to investigate ROR-C’s role in immune regulation?
- Experimental models : Use RORC knockout mice or human PBMCs to assess cytokine profiles (e.g., IL-17) .
- Cohort stratification : In clinical studies, stratify participants by ROR-C expression levels (high vs. low) and immune cell infiltration (e.g., via flow cytometry) .
- Ethical considerations : Obtain IRB approval for human tissue use, ensuring compliance with data anonymization and informed consent protocols .
Q. What methodologies are critical for validating ROR-C as a therapeutic target?
- High-throughput screening : Test small-molecule libraries for ROR-C modulators using luciferase reporter assays .
- Preclinical validation : Assess efficacy in xenograft models with ROR-C-overexpressing tumors, monitoring outcomes like metastasis-free survival .
- Biomarker integration : Pair ROR-C expression with PD-L1 status to identify patient subsets likely to respond to immunotherapy .
Methodological Considerations
- Data interpretation : Use tools like Ridge regression to handle multicollinearity in ROR-C risk models .
- Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
- Resource limitations : Prioritize open-access datasets (e.g., TCGA) for hypothesis generation before primary data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
